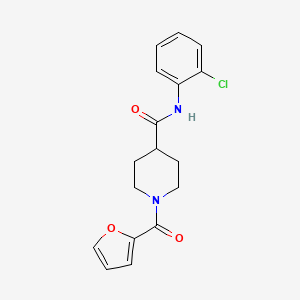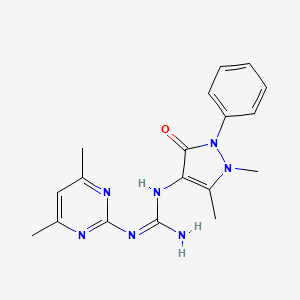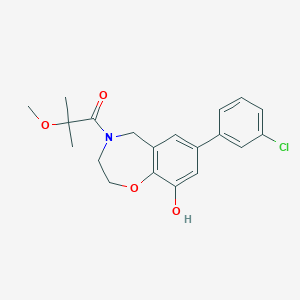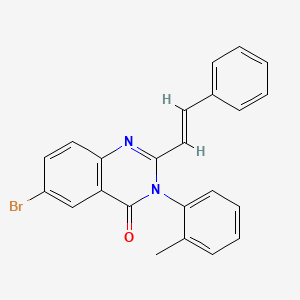
N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as FCPR, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the piperidine family and has a unique chemical structure that makes it an interesting subject for investigation.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various molecular targets in the body. In the case of the dopamine transporter, N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to bind to the transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This effect is similar to that of commonly used antidepressant drugs.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in the body. In addition to its effects on the dopamine transporter, N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. This suggests that N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide could have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide in laboratory experiments is that it is a synthetic compound that can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One potential area of investigation is the development of N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide derivatives with improved potency and selectivity for specific molecular targets. Another potential area of research is the investigation of the potential therapeutic applications of N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide in the treatment of psychiatric disorders and cancer. Finally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide and its effects on the body.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide involves the reaction of 2-furoyl chloride with N-(2-chlorophenyl)piperidine-4-carboxamide in the presence of a base. This reaction results in the formation of N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide as a white solid with a high yield. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, cancer, and inflammation. In the field of neuroscience, N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide a potential therapeutic agent for the treatment of psychiatric disorders such as depression and addiction.
In cancer research, N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This suggests that N-(2-chlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide could be used as a potential chemotherapeutic agent for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-4-1-2-5-14(13)19-16(21)12-7-9-20(10-8-12)17(22)15-6-3-11-23-15/h1-6,11-12H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBDIYJKIJJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5375972.png)
![2-(3-chlorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5375973.png)
![4-{[3-(ethoxycarbonyl)-4-(2-naphthyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5375986.png)

![N,1,6-trimethyl-N-[(1-methyl-2-piperidinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5375996.png)
![(4S)-N-ethyl-4-(4-{[(methoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5376002.png)
![methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B5376005.png)
![1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5376026.png)
![2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-1-yl]ethanol](/img/structure/B5376029.png)

![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)

![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)